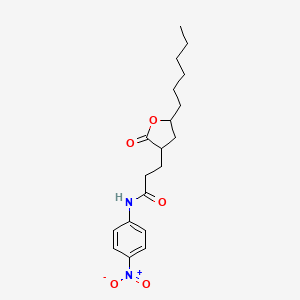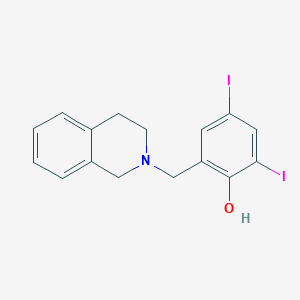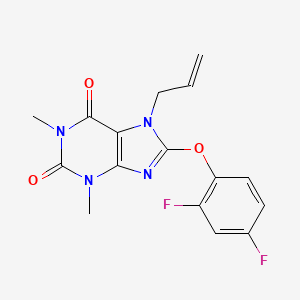
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HET0016 and is known for its potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
Mécanisme D'action
HET0016 exerts its effects by inhibiting the enzyme 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase, which is involved in the synthesis of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting this enzyme, HET0016 reduces the production of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide, leading to decreased inflammation and vasoconstriction.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. HET0016 has also been shown to reduce the expression of angiogenic factors such as VEGF and MMP-9, which are involved in cancer growth and metastasis. Additionally, HET0016 has been found to reduce oxidative stress and improve endothelial function in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages for lab experiments. It is a highly specific inhibitor of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase and has been extensively characterized in vitro and in vivo. HET0016 is also stable and can be easily synthesized in large quantities. However, there are some limitations to using HET0016 in lab experiments. It has been shown to have off-target effects on other enzymes, such as CYP4A11, which can affect the interpretation of results. Additionally, HET0016 has poor solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of HET0016. One area of interest is the development of more potent and selective inhibitors of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase. Additionally, further studies are needed to fully understand the off-target effects of HET0016 and to develop strategies to minimize these effects. Another area of interest is the potential therapeutic applications of HET0016 in diseases such as cancer, hypertension, and inflammatory disorders. Further studies are needed to determine the efficacy and safety of HET0016 in these diseases. Overall, HET0016 has significant potential for further scientific research and therapeutic development.
Méthodes De Synthèse
The synthesis of HET0016 involves the reaction of 5-hexyl-2-furfuraldehyde with 4-nitrobenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with propanoyl chloride to yield 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide. This synthesis method has been optimized through various modifications to yield higher purity and yield of the compound.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-hypertensive effects. In particular, HET0016 has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, HET0016 has been found to lower blood pressure in animal models of hypertension.
Propriétés
IUPAC Name |
3-(5-hexyl-2-oxooxolan-3-yl)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-3-4-5-6-17-13-14(19(23)26-17)7-12-18(22)20-15-8-10-16(11-9-15)21(24)25/h8-11,14,17H,2-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOSEKMPAJYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)

![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213950.png)
![4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B5213956.png)
![1-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine hydrobromide](/img/structure/B5213964.png)

![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)